molecular formula C16H18N2O3 B4880891 2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4880891
M. Wt: 286.33 g/mol
InChI Key: KSVPKJBPHBACRI-UHFFFAOYSA-N
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Description

This compound belongs to the class of isoindole-1,3(2H)-diones, which are known for their versatile chemical and physical properties. They serve as key intermediates in the synthesis of various organic compounds and have been studied for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of isoindole derivatives typically involves multistep chemical reactions, starting from basic precursors to achieve the desired compound. For example, the synthesis of related compounds has been achieved through methods such as asymmetric hydrogenation and aminocarbonylation, indicating that similar strategies could be applied to synthesize the compound (Bisset et al., 2012); (Worlikar & Larock, 2008).

Molecular Structure Analysis

Isoindole derivatives exhibit distinct molecular structures, often characterized by planar geometries and specific intermolecular interactions. For instance, studies on compounds with similar backbones have shown planarity in the isoindole-dione groups and detailed analysis of their crystal structures, providing insights into the potential structure of 2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione (Tariq et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3(2H)-diones participate in various chemical reactions, including carbonylative cyclization and reactions with amines, leading to a wide range of derivatives with different functional groups. These reactions are essential for modifying the compound's chemical properties and enhancing its utility in organic synthesis and potential pharmacological applications (Nikpour et al., 2006).

Physical Properties Analysis

The physical properties of isoindole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. These properties can be influenced by the compound's molecular structure and substituents (Arjunan et al., 2009).

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications in the pharmaceutical industry. Given the importance of piperidine derivatives in drug design, this compound could potentially have interesting biological activities that could be explored in future research .

properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-4-5-9-17(11)14(19)10-18-15(20)12-7-2-3-8-13(12)16(18)21/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPKJBPHBACRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

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